molecular formula C10H10N2O B129894 3-(Benzimidazol-1-yl)propanal CAS No. 153893-09-5

3-(Benzimidazol-1-yl)propanal

Cat. No.: B129894
CAS No.: 153893-09-5
M. Wt: 174.2 g/mol
InChI Key: HRUAWKZCCFADRR-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)propanal is a heterocyclic organic compound that features a benzimidazole ring attached to a propanal group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzimidazol-1-yl)propanal typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method is the reaction of o-phenylenediamine with propanal in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzimidazol-1-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzimidazol-1-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-yl)propanal is primarily related to its interaction with biological targets. The benzimidazole moiety can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

  • 3-(1H-Benzimidazol-1-yl)propan-1-amine
  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Comparison: 3-(Benzimidazol-1-yl)propanal is unique due to the presence of the propanal group, which allows for additional chemical modifications and reactions.

Biological Activity

3-(Benzimidazol-1-yl)propanal, a heterocyclic organic compound, has garnered attention due to its diverse biological activities. This compound features a benzimidazole moiety, which is known for its pharmacological potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

  • Molecular Formula: C11_{11}H12_{12}N2_{2}O
  • Molecular Weight: 174.20 g/mol
  • CAS Number: 153893-09-5

The compound consists of a benzimidazole ring attached to a propanal group, which allows for various chemical modifications and interactions with biological targets .

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors in biological systems. The benzimidazole moiety is known to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells .

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, contributing to its pharmacological effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity: Studies suggest that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation in vitro, making it a candidate for further anticancer drug development .
  • Anti-inflammatory Effects: Some studies indicate that derivatives of benzimidazole can reduce inflammation markers in biological assays.

Anticancer Activity

A study investigated the anticancer properties of several benzimidazole derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Antimicrobial Effects

Another research focused on the antimicrobial activity of benzimidazole derivatives against bacterial strains. The results indicated that compounds similar to this compound exhibited strong antibacterial effects, suggesting their potential use in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameActivity TypeKey Findings
3-(1H-Benzimidazol-1-yl)propanalAnticancerInhibits cell proliferation
2-PhenylbenzimidazoleAntimicrobialEffective against Gram-positive bacteria
5,6-DimethylbenzimidazoleAntiviralShows activity against specific viral strains

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and propanal under acidic conditions. This method not only produces the desired compound but also allows for further derivatization to enhance biological activity .

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUAWKZCCFADRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621567
Record name 3-(1H-Benzimidazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153893-09-5
Record name 3-(1H-Benzimidazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(benzimidazol-1-yl)propan-1-ol (100 mg, 0.57 mmol) was dissolved in dichloromethane (6 mL), and treated with sodium periodinane (290 mg, 0.68 mmol). After stirring 5 hours, the mixture was treated with sodium bicarbonate (10 mL), ethyl acetate (10 mL), sodium thiosulfate (2 g) and extracted with ethyl acetate (2×10 mL). The organic phases were combined and washed with brine (15 mL), dried (MgSO4), filtered, and concentrated to yield the desired 3-(benzimidazol-1-yl)propanal (81 mg, 80%) as a yellow oil. 1H NMR (CDCl3) δ 3.09 (t, 2H, J=6 Hz), 4.54 (t, 2H, J=6 Hz), 7.32 (m, 2H), 7.38 (m, 1H), 7.80 (d, 1H, J=6 Hz), 8.00 (s, 1H), 9.81 (s, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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